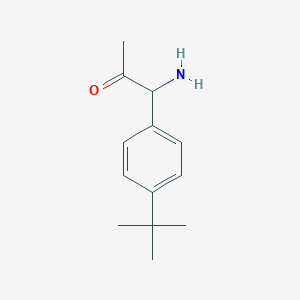
1-Amino-1-(4-tert-butylphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-1-(4-tert-butylphenyl)propan-2-one is an organic compound with the molecular formula C13H19NO. It is characterized by the presence of an amino group and a tert-butylphenyl group attached to a propanone backbone. This compound is of interest in various fields due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(4-tert-butylphenyl)propan-2-one typically involves the reaction of tert-butylbenzene with propionyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out in a solvent such as petroleum ether at a controlled temperature of around 20°C. The reaction mixture is then quenched with ice water, and the organic layer is separated and purified by distillation under reduced pressure to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反应分析
Types of Reactions
1-Amino-1-(4-tert-butylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
科学研究应用
1-Amino-1-(4-tert-butylphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-Amino-1-(4-tert-butylphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the tert-butylphenyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(4-tert-Butylphenyl)propan-2-one: Similar structure but lacks the amino group.
Phenylacetone: A related compound with a phenyl group instead of a tert-butylphenyl group.
Uniqueness
1-Amino-1-(4-tert-butylphenyl)propan-2-one is unique due to the presence of both an amino group and a tert-butylphenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
1-amino-1-(4-tert-butylphenyl)propan-2-one |
InChI |
InChI=1S/C13H19NO/c1-9(15)12(14)10-5-7-11(8-6-10)13(2,3)4/h5-8,12H,14H2,1-4H3 |
InChI 键 |
CQWMYGHCBUWVEK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC=C(C=C1)C(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


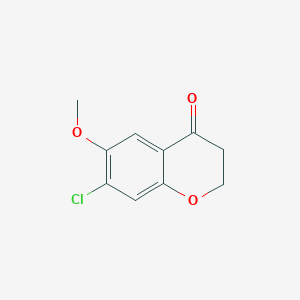


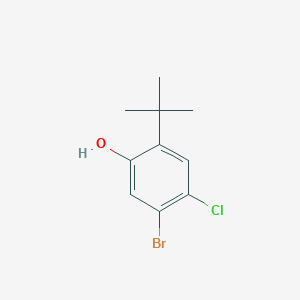

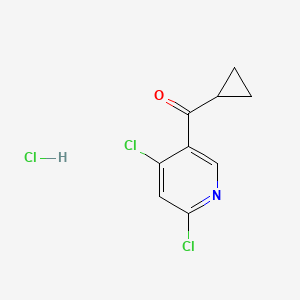
![7-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B15236975.png)

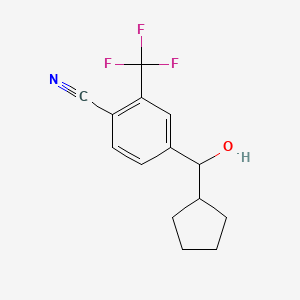
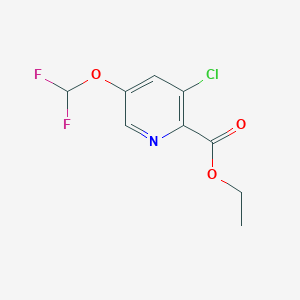
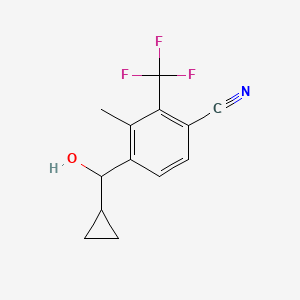
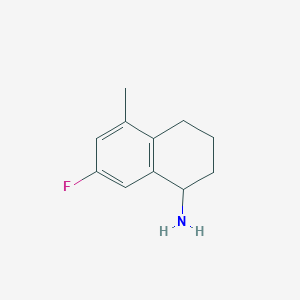
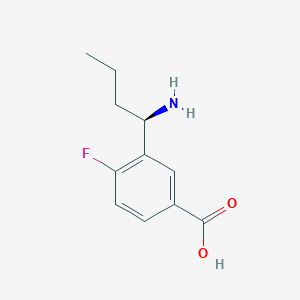
![(1S,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237027.png)
